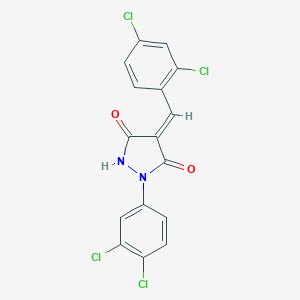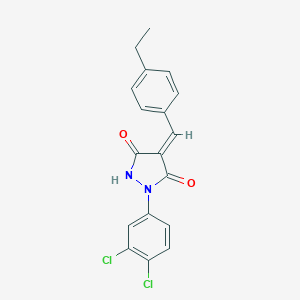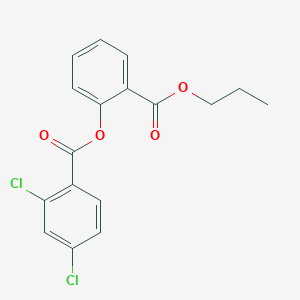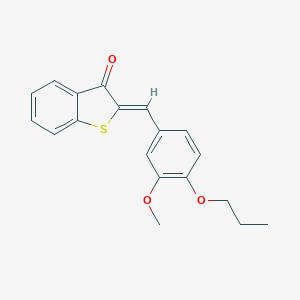![molecular formula C11H10BrN7O3 B447267 3-BROMO-N'~1~-[(E)-1-METHYL-2-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)ETHYLIDENE]BENZOHYDRAZIDE](/img/structure/B447267.png)
3-BROMO-N'~1~-[(E)-1-METHYL-2-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)ETHYLIDENE]BENZOHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)benzohydrazide is a complex organic compound that features a bromine atom, a nitro group, and a tetraazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)benzohydrazide typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using automated systems to control reaction conditions and ensure consistent quality. Safety measures are crucial due to the reactive nature of the intermediates and the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could introduce a wide range of functional groups .
Wissenschaftliche Forschungsanwendungen
3-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Wirkmechanismus
The mechanism by which 3-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)benzohydrazide exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The pathways involved could include signal transduction, metabolic processes, or other cellular mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromo-2,3,5,6-tetrafluoro-N’-(1-methyl-2-{5-nitro-2H-tetraazol-2-yl}ethylidene)benzohydrazide: Similar in structure but with additional fluorine atoms, which may alter its reactivity and applications.
5-bromo-3-nitro-1,2,4-triazole: Shares the bromine and nitro groups but has a different ring structure, leading to different chemical properties and uses.
Eigenschaften
Molekularformel |
C11H10BrN7O3 |
|---|---|
Molekulargewicht |
368.15g/mol |
IUPAC-Name |
3-bromo-N-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]benzamide |
InChI |
InChI=1S/C11H10BrN7O3/c1-7(6-18-16-11(15-17-18)19(21)22)13-14-10(20)8-3-2-4-9(12)5-8/h2-5H,6H2,1H3,(H,14,20)/b13-7+ |
InChI-Schlüssel |
WQOWNWXAIWRZLP-NTUHNPAUSA-N |
SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)Br)CN2N=C(N=N2)[N+](=O)[O-] |
Isomerische SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)Br)/CN2N=C(N=N2)[N+](=O)[O-] |
Kanonische SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)Br)CN2N=C(N=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(acetylamino)phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B447185.png)

![5-bromo-2-(2,4-dimethylanilino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B447187.png)

![1-methyl-4-[3-(4-methylphenyl)acryloyl]-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B447190.png)
![2-[4-(isopentyloxy)-3-methoxybenzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B447191.png)
![3-{2-[(2,4-dichlorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B447192.png)
![5-[4-(isopentyloxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B447193.png)
![1-[4-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-4-phenylpiperazine](/img/structure/B447196.png)

![methyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B447198.png)
![2-(4-acetylphenyl)-5-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B447200.png)

![2-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-4,5-diphenyl-1H-imidazole](/img/structure/B447206.png)
